Hydrocortisone caproate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

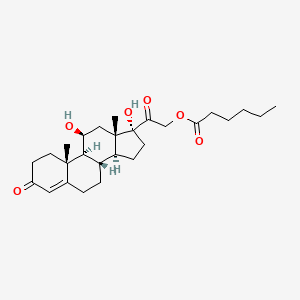

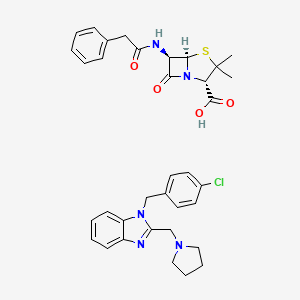

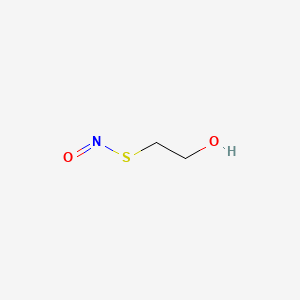

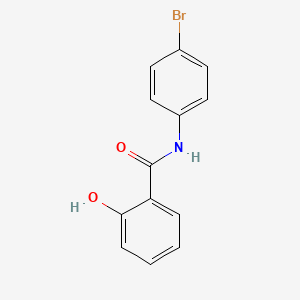

Hydrocortisone caproate is the 21-O-hexanoyl derivative of hydrocortisone. It is a cortisol ester, a glucocorticoid, a 17alpha-hydroxy steroid, an 11beta-hydroxy steroid, a 20-oxo steroid, a hexanoate ester, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a cortisol. It derives from a hydride of a pregnane.

Aplicaciones Científicas De Investigación

Ophthalmological Applications

Hydrocortisone has been investigated for its penetration into the human aqueous humor when used as eye drops, which is relevant for managing several ocular conditions. A study by Cagini et al. (2021) found that higher concentrations of hydrocortisone eye drops resulted in significantly higher levels in the anterior chamber, which is important for ophthalmologists to consider in treatment.

Septic Shock Treatment

Hydrocortisone has been used in septic shock treatment, although studies like that by Sprung et al. (2008) have shown mixed results. In their randomized, double-blind, placebo-controlled trial, no significant difference in mortality was found between patients treated with hydrocortisone and those who received a placebo.

Cardiovascular Protection

In cardiovascular contexts, hydrocortisone has been shown to protect the endothelial glycocalyx, which sustains the vascular barrier and reduces interstitial edema. A study by Chappell et al. (2007) demonstrated that hydrocortisone reduces postischemic oxidative stress and perfusion pressure, indicating a protective role in cardiovascular conditions.

Treatment in Acute Experimental Pancreatitis

Gloor et al. (2001) investigated the effects of hydrocortisone in acute pancreatitis, finding that it effectively suppressed arachidonic acid breakdown products and significantly reduced mortality in severe cases. This research, detailed in their study, highlights hydrocortisone's potential in treating systemic inflammatory responses.

Potential for PTSD Treatment

Hydrocortisone has been explored for its potential in altering the trajectory of PTSD when administered immediately after trauma. Zohar et al. (2011) found that high-dose hydrocortisone may reduce symptoms of acute stress and the risk of developing PTSD, suggesting a potential early intervention strategy.

Bronchopulmonary Dysplasia Prevention

In neonatology, hydrocortisone has been assessed for its effectiveness in preventing or treating bronchopulmonary dysplasia in preterm infants. Doyle et al. (2010) concluded that the drug, in the doses used in their study, showed few beneficial or harmful effects and could not be recommended for prevention of this condition.

Metabonomic Study in Animal Models

Chen et al. (2005) conducted a metabonomic study on the biochemical modification induced by hydrocortisone in animal models, simulating 'kidney deficiency syndromes' relevant to metabolic syndrome. Their findings, detailed in this publication, suggest the potential of hydrocortisone in early diagnosis of metabolic conditions.

Glucose Homeostasis in Muscle Repair

In a study by Chen et al. (2015), hydrocortisone's effects on glucose transporter type 4 (GLUT4) in rat skeletal muscles were explored, demonstrating its role in glucose homeostasis and muscle repair, particularly in the context of low back pain treatment.

Pharmacokinetics in Community-Acquired Pneumonia

Vincze et al. (2022) assessed the pharmacokinetics of hydrocortisone in critically ill adults with community-acquired pneumonia, as detailed in their study. This research contributes to understanding the drug's behavior in severe infectious conditions.

Propiedades

Número CAS |

3593-96-2 |

|---|---|

Nombre del producto |

Hydrocortisone caproate |

Fórmula molecular |

C27H40O6 |

Peso molecular |

460.6 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |

InChI |

InChI=1S/C27H40O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h14,19-21,24,29,32H,4-13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |

Clave InChI |

XZSVYVIYKBHVMV-FOMYWIRZSA-N |

SMILES isomérico |

CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O |

SMILES |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

SMILES canónico |

CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O |

Otros números CAS |

3593-96-2 |

Pictogramas |

Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[(2,4-Dimethoxyphenyl)methylidene]-9-anthracenone](/img/structure/B1198725.png)

![(5S,6R)-7,9-dibromo-N-[(2S)-3-[2,6-dibromo-4-[(1S)-2-[[(5R,6S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1198742.png)